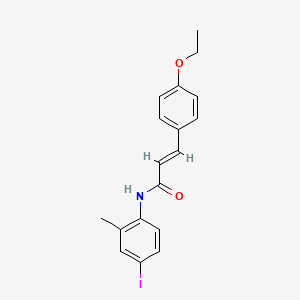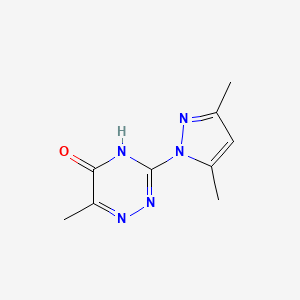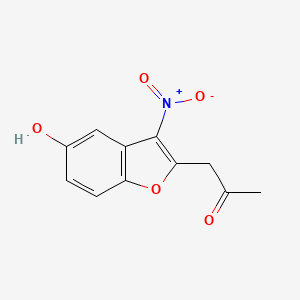![molecular formula C20H26ClNO2 B6044557 (4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6044557.png)
(4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has shown promising results in the treatment of various types of cancer, including breast and ovarian cancer.
Mecanismo De Acción
(4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone selectively inhibits RNA polymerase I transcription by binding to the DNA in the ribosomal DNA (rDNA) promoter region. This leads to the disruption of ribosome biogenesis and protein synthesis, which ultimately results in cancer cell death. (4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone has also been shown to induce DNA damage, leading to the activation of the p53 tumor suppressor pathway and apoptosis.
Biochemical and Physiological Effects:
(4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage, leading to the activation of the p53 tumor suppressor pathway and apoptosis. (4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone also inhibits ribosome biogenesis and protein synthesis, which ultimately results in cancer cell death. In addition, (4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone has been shown to have anti-inflammatory properties, which may contribute to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone is its selectivity for cancer cells, which minimizes the risk of toxicity to normal cells. (4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone has also shown promising results in preclinical studies, making it a potential candidate for further development as a cancer treatment. However, one of the limitations of (4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone is its potential for resistance development, which may limit its long-term effectiveness.
Direcciones Futuras
There are several future directions for the research and development of (4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone. One direction is to further investigate its mechanism of action and potential for combination therapy with other anti-cancer agents. Another direction is to explore its potential for the treatment of other types of cancer, including pancreatic and lung cancer. Additionally, further research is needed to address the limitations of (4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone, including its potential for resistance development and toxicity to normal cells.
Conclusion:
In conclusion, (4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone is a promising small molecule inhibitor of RNA polymerase I transcription with potential as a cancer treatment. Its selective targeting of cancer cells and anti-inflammatory properties make it a potential candidate for further development. However, further research is needed to address its limitations and explore its potential for the treatment of other types of cancer.
Métodos De Síntesis
The synthesis of (4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone involves several steps, including the reaction of 4-chloro-2-methylphenol with ethyl chloroformate, followed by the reaction of the resulting intermediate with piperidine and cyclohexyl isocyanide. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
(4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone has been extensively studied for its anti-cancer properties. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA and protein synthesis. (4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone has been tested in preclinical studies and has shown promising results in the treatment of breast, ovarian, and other types of cancer.
Propiedades
IUPAC Name |
[3-(4-chloro-2-methylbenzoyl)piperidin-1-yl]-cyclohexylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO2/c1-14-12-17(21)9-10-18(14)19(23)16-8-5-11-22(13-16)20(24)15-6-3-2-4-7-15/h9-10,12,15-16H,2-8,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSJIAJPRVWSOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C2CCCN(C2)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6044491.png)
![1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B6044518.png)
![7-(4-hydroxyphenyl)-1-isopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6044525.png)

![9-[(acetyloxy)imino]-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide](/img/structure/B6044539.png)
![1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide](/img/structure/B6044552.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide](/img/structure/B6044563.png)



![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanol](/img/structure/B6044587.png)
![2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6044591.png)